molecular formula C9H12N2O5 B13395033 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13395033
M. Wt: 228.20 g/mol
InChI Key: WUBAOANSQGKRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Deoxyuridine is a nucleoside analog that closely resembles the chemical composition of uridine but lacks the 2’ hydroxyl group. It is a compound that plays a significant role in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-deoxyuridine typically involves the modification of uridine. One common method is the palladium-catalyzed C–H olefination of uridine, which provides an efficient and environmentally friendly approach to synthesizing 5’-deoxyuridine derivatives . Another method involves the rapid flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and Heck alkenylation of 5-iodo-2’-deoxyuridine .

Industrial Production Methods

Industrial production methods for 5’-deoxyuridine often involve large-scale chemical synthesis using the aforementioned techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for research and medical applications.

Chemical Reactions Analysis

Types of Reactions

5’-Deoxyuridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its structure for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for olefination and Suzuki-Miyaura coupling, as well as halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

Major products formed from these reactions include various 5-substituted uridine analogues, which have significant biological and medicinal properties .

Scientific Research Applications

5’-Deoxyuridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-deoxyuridine involves its incorporation into DNA, where it can replace thymidine. This substitution can inhibit viral DNA synthesis by preventing proper base pairing, leading to the production of faulty DNA that cannot replicate effectively . This mechanism is particularly useful in antiviral therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Deoxyuridine is unique due to its lack of the 2’ hydroxyl group, which allows it to be used in specific biochemical applications where other nucleosides may not be suitable. Its ability to be modified through various chemical reactions also makes it a versatile compound for research and therapeutic purposes.

Properties

IUPAC Name

1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-4,6-8,13-14H,1H3,(H,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBAOANSQGKRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.